molecular formula C9H7BrO4 B1372958 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid CAS No. 1094294-15-1

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B1372958
CAS No.: 1094294-15-1
M. Wt: 259.05 g/mol
InChI Key: KXORPQBUTLEDJR-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (CAS 1094294-15-1) is a high-purity chemical building block designed for research and development applications. This compound, with a molecular formula of C9H7BrO4 and a molecular weight of 259.05 g/mol, is characterized by its distinct aromatic ring structure substituted with bromo and methoxy groups, and a reactive 2-oxoacetic acid functional group . The bromine atom on the phenyl ring makes it a valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the construction of more complex molecular architectures. Simultaneously, the α-keto acid moiety is a versatile handle for further synthetic transformations, including condensations or serving as a precursor for heterocyclic synthesis. Supplied with a typical purity of 95% or higher, this compound is ideal for medicinal chemistry projects, where it can be used to develop novel pharmacologically active molecules, and in material science research . Please handle with appropriate care; safety data indicates it may cause skin and eye irritation and specific precautionary measures should be followed . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXORPQBUTLEDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid involves its interaction with various molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes or interact with proteins, affecting biological pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents (Phenyl Ring) Functional Group Molecular Formula Molecular Weight Key Properties/Applications Reference
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid 5-Br, 2-OCH₃ 2-oxoacetic acid C₉H₇BrO₄ 275.06 High acidity due to electron-withdrawing Br and resonance effects of OCH₃ -
2-(4-Bromophenyl)-2-oxoacetic acid (2k) 4-Br 2-oxoacetic acid C₈H₅BrO₃ 229.03 Used in synthetic intermediates; lower solubility in polar solvents vs. methoxy analogs
2-(4-Methoxyphenyl)-2-oxoacetic acid (2c) 4-OCH₃ 2-oxoacetic acid C₉H₈O₄ 180.16 Enhanced solubility in organic solvents due to electron-donating OCH₃
2-(2,5-Difluorophenyl)-2-oxoacetic acid 2-F, 5-F 2-oxoacetic acid C₈H₄F₂O₃ 186.11 Higher acidity than non-fluorinated analogs; potential in agrochemicals
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid Naphthalene (6-OCH₃) 2-oxoacetic acid C₁₃H₁₀O₄ 246.22 Extended aromatic system improves UV stability; explored in materials science

Electronic and Steric Effects

  • Bromine vs. Methoxy :
    • Bromine (electron-withdrawing) increases the acidity of the 2-oxoacetic acid group by stabilizing the deprotonated form.
    • Methoxy (electron-donating via resonance) reduces acidity compared to purely electron-withdrawing substituents but enhances solubility in organic solvents .
  • Positional Isomerism :
    • The 5-bromo-2-methoxy substitution in the target compound creates a steric and electronic environment distinct from para-substituted analogs (e.g., 4-bromo or 4-methoxy derivatives). This affects reactivity in coupling or cyclization reactions .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activity. This article reviews its biological properties, including antimicrobial and anticancer effects, and summarizes relevant research findings.

Chemical Structure : The compound is characterized by a bromo-substituted methoxyphenyl group attached to an oxoacetic acid moiety. Its molecular formula is C10H9BrO4, and it has a molecular weight of 275.08 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies reveal that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20
A549 (Lung Cancer)25

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Reactive Oxygen Species (ROS) : Treatment with the compound leads to an increase in ROS levels, which can trigger oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Gene Expression : It affects the expression of genes related to apoptosis and cell cycle regulation, enhancing the sensitivity of cancer cells to chemotherapeutic agents.

Research Findings

Recent studies have expanded on the potential applications of this compound:

  • A study published in Molecules highlighted its efficacy as an anti-inflammatory agent, suggesting that it may also modulate inflammatory pathways in addition to its antimicrobial and anticancer properties.
  • Computational studies have suggested that the compound can serve as a lead structure for developing more potent derivatives targeting specific cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves bromination of a methoxyphenyl precursor followed by oxoacetic acid formation via oxidation or coupling. Key steps include:

  • Bromination : Electrophilic substitution on the methoxyphenyl ring using brominating agents (e.g., NBS or Br₂/Fe).
  • Oxoacetic acid formation : Reaction with oxalyl chloride or ethyl oxalate, followed by hydrolysis .
    • Critical parameters : Temperature (60–80°C for bromination), solvent polarity (e.g., DCM for coupling), and catalyst selection (e.g., FeCl₃ for bromination) significantly impact yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C5, methoxy at C2) and keto group presence. Compare with literature spectra of analogous compounds .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M-H]⁻ at m/z 287.94) .

Q. What are the key solubility and stability considerations for handling this compound in biological assays?

  • Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers. Prepare stock solutions in DMSO and dilute in assay buffer (≤0.1% DMSO final) to avoid precipitation .
  • Stability : Susceptible to hydrolysis under basic conditions (pH > 8). Store at -20°C in anhydrous DMSO under inert atmosphere .

Advanced Research Questions

Q. How do the bromine and methoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic insights :

  • Bromine : Enhances electrophilicity of the keto carbonyl via inductive effects, facilitating nucleophilic attack (e.g., by amines or thiols) .
  • Methoxy : Ortho/para-directing effects stabilize intermediates through resonance, altering regioselectivity in subsequent reactions .
    • Experimental validation : Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and computational DFT analysis of charge distribution .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different enzyme inhibition assays?

  • Troubleshooting strategies :

  • Assay conditions : Verify buffer pH (effects on ionization state) and co-solvent compatibility (e.g., DMSO tolerance in enzyme activity) .
  • Compound purity : Re-characterize batches via HPLC and NMR to rule out degradation products .
  • Orthogonal assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities independently .

Q. What computational methods are suitable for predicting the compound’s interaction with cyclooxygenase-2 (COX-2) or other therapeutic targets?

  • Methodological approach :

  • Molecular docking : Use AutoDock Vina with COX-2 crystal structures (PDB: 5KIR) to model binding poses. Prioritize halogen bonding between bromine and Arg120/His90 residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Notes

  • For mechanistic ambiguities, combine experimental data (e.g., kinetic isotope effects) with computational models to resolve contradictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid
Reactant of Route 2
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid

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